Enhanced Selectivity for Oncogenic RET^M918T Kinase Over a Broad Kinase Panel
APS6-45 exhibits high-affinity, selective binding to the oncogenic RET^M918T mutant kinase. In a direct binding assay (Kd determination), APS6-45 shows a Kd of 28 nM for RET^M918T, which is a key driver in medullary thyroid carcinoma [1]. This selectivity is contrasted by significantly weaker binding to other kinases such as EphA8 (Kd = 410 nM, 14.6-fold selectivity), p38δ (Kd = 940 nM, 33.6-fold), JNK2 (Kd = 1,500 nM, 53.6-fold), and c-Src (Kd = 1,700 nM, 60.7-fold). Furthermore, at a screening concentration of 10 µM, APS6-45 did not significantly bind to a panel of over 60 other kinases, highlighting a refined target profile compared to its parent compound, sorafenib [1].
| Evidence Dimension | Binding affinity (Kd) for kinases |
|---|---|
| Target Compound Data | Kd for RET^M918T = 28 nM |
| Comparator Or Baseline | Kd for EphA8 = 410 nM, p38δ = 940 nM, JNK2 = 1,500 nM, c-Src = 1,700 nM |
| Quantified Difference | 14.6-fold to 60.7-fold lower affinity for off-target kinases |
| Conditions | Kd determination assay against a panel of kinases at 10 µM concentration [1] |
Why This Matters
This defined selectivity profile ensures that experimental outcomes can be attributed to RET/MAPK pathway inhibition rather than confounding off-target kinase effects, which is critical for accurate target validation and phenotypic interpretation.
- [1] Sonoshita M, Scopton AP, Ung PMU, et al. A whole-animal platform to advance a clinical kinase inhibitor into new disease space. Nat Chem Biol. 2018;14(3):291-298. doi:10.1038/nchembio.2556 View Source
